![molecular formula C15H20N4O2S3 B2789881 4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2309189-72-6](/img/structure/B2789881.png)
4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Description
Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs . The F-CTF nanosheets constructed using the compound show high sensitivity and selectivity for PAA detection by fluorescence quenching .
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity . The F-CTF-3 nanosheet, in particular, exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence performance, which is crucial for its mode of action, could potentially be affected by environmental conditions . .
properties
IUPAC Name |
4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S3/c20-24(21,14-4-1-3-13-15(14)17-23-16-13)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDMWFKWAIKLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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